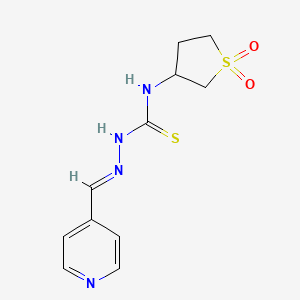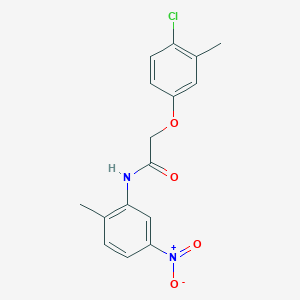![molecular formula C17H17N3O5 B5883938 N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as MP-7 and has been found to exhibit promising results in various studies.
Wirkmechanismus
The mechanism of action of MP-7 is not fully understood. However, it has been suggested that MP-7 may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Biochemical and physiological effects:
MP-7 has been found to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. However, the exact biochemical and physiological effects of MP-7 are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
MP-7 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also shown promising results in various studies, making it a potential candidate for further research. However, there are also limitations to using MP-7 in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues are still being investigated.
Zukünftige Richtungen
There are several future directions for the research on MP-7. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand its mechanism of action and to determine its efficacy and safety in vivo. Another potential direction is to investigate its potential as a diagnostic tool for cancer. MP-7 has been found to bind to cancer cells, making it a potential candidate for cancer imaging. Overall, the research on MP-7 has shown promising results and has the potential to lead to new treatments and diagnostic tools for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of MP-7 involves the reaction of 3-nitrobenzenecarboximidamide with 2-(2-methylphenoxy)propanoic acid chloride in the presence of a base catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure MP-7.
Wissenschaftliche Forschungsanwendungen
MP-7 has been found to have potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in various studies. MP-7 has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-6-3-4-9-15(11)24-12(2)17(21)25-19-16(18)13-7-5-8-14(10-13)20(22)23/h3-10,12H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMQHIOKOFCQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)






![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)

![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
